1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Overview
Description
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is a useful research compound. Its molecular formula is C7H16BF4N and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Properties
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate exhibits significant electrochemical stability and wide voltage ranges in electrochemical windows, which is crucial for studies involving compounds such as furaldehydes (Shamsipur et al., 2010). Its application in electrolytes demonstrates its potential in various electrochemical processes.
Molecular Dynamics in Solid-State Ionic Conductors
The compound shows restricted puckering motion in its pyrrolidinium ring even at low temperatures, which is essential for maintaining plasticity and ion mobility in electrochemical materials (Zhu et al., 2014). This property is crucial in understanding ion-conduction mechanisms.
Ion-Pair Geometries and Dynamics
This compound demonstrates various dynamic behaviors at different temperatures, which are vital for understanding solid-solid phase transitions in ionic conductors (Chen et al., 2014). These properties are instrumental in the design of new electrochemical materials.
Electrodeposition of Metals
This compound has been utilized in the study of the electrochemical deposition of metals like magnesium, highlighting its role in novel electrodeposition techniques (Cheek et al., 2008).
Ionic Liquid-Assisted Morphology Tuning
The influence of this compound on the morphology and structure of calcium carbonate has been studied, indicating its role in morphology control in various applications (Fernandes et al., 2012).
Conducting and Interfacial Properties in Electrolytes
The addition of this compound in electrolytes has shown to improve ionic conductivity and reduce interface resistance, enhancing the performance of capacitors (Kim et al., 2014).
Capacitance Performance in Ionic Liquid Electrolytes
Its use in ionic liquid electrolytes has been studied to improve the energy density of electrochemical capacitors, showcasing its importance in energy storage technologies (Sillars et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (EMTFB) is a biochemical reagent . It is primarily used in the field of materials science and organic synthesis . The primary targets of EMTFB are the reactants in these fields, where it acts as a catalyst or a reactant itself .
Mode of Action
EMTFB interacts with its targets by participating in the chemical reactions. For instance, in corrosion inhibition, EMTFB suppresses the dissolution of low carbon steel in a corrosive environment . The efficiency of this inhibition increases with the concentration of EMTFB .
Biochemical Pathways
The specific biochemical pathways affected by EMTFB depend on the context of its use. In the case of corrosion inhibition, EMTFB interferes with the electrochemical reactions that lead to corrosion . It majorly affects anodic reactions .
Result of Action
The result of EMTFB’s action is context-dependent. In corrosion inhibition, for example, the use of EMTFB results in a significant reduction in the corrosion of low carbon steel . The addition of iodide ions to EMTFB can raise the inhibition efficiency from 75% to 98% .
Action Environment
The action, efficacy, and stability of EMTFB are influenced by environmental factors. For instance, in a corrosive environment, the efficiency of EMTFB as a corrosion inhibitor increases with its concentration . Moreover, the presence of other ions, such as iodide ions, can enhance the efficiency of EMTFB .
Biochemical Analysis
Biochemical Properties
It is known to be used in green chemistry and efficient catalytic reactions, such as addition, elimination, and oxidation reactions in organic synthesis .
Molecular Mechanism
It is known to suppress low carbon steel dissolution in corrosive environments . The inhibition efficiency increases with the increase in the concentration of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate .
Properties
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDCVJRCOKWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049206 | |
Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117947-85-0 | |
Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?
A1: Research suggests that the unique molecular dynamics of this compound play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.
Q2: How does the addition of iodide ions impact the corrosion inhibition properties of this compound on low carbon steel in acidic environments?
A2: Research indicates a synergistic effect when iodide ions are combined with this compound in inhibiting corrosion of low carbon steel in acidic solutions []. While this compound alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and this compound raises the inhibition efficiency to 98%, compared to 75% with this compound alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and this compound.
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